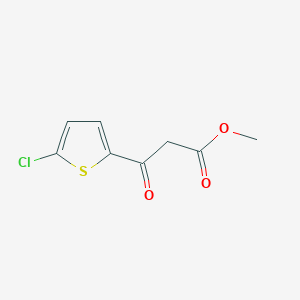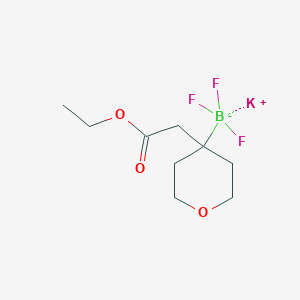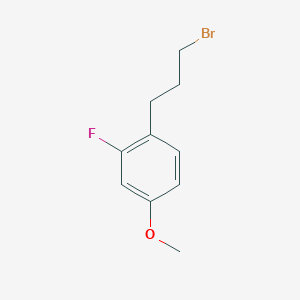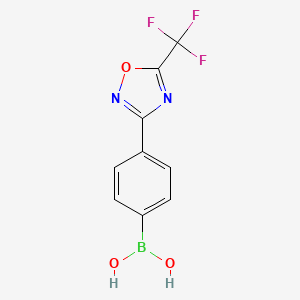
1-Chloro-2-(3-chloropropyl)-5-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(3-chloropropyl)-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a chloropropyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(3-chloropropyl)-5-fluorobenzene can be synthesized through several methods. One common approach involves the chlorination of 2-(3-chloropropyl)-5-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions: 1-Chloro-2-(3-chloropropyl)-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 2-(3-hydroxypropyl)-5-fluorobenzene.
Oxidation: Formation of 2-(3-chloropropyl)-5-fluorobenzene-1-ol.
Reduction: Formation of 2-(3-propyl)-5-fluorobenzene.
科学研究应用
1-Chloro-2-(3-chloropropyl)-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-chloro-2-(3-chloropropyl)-5-fluorobenzene exerts its effects involves its interaction with various molecular targets. The presence of halogen atoms allows the compound to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic substitution, depending on the specific reaction conditions.
相似化合物的比较
- 1-Chloro-2-(3-chloropropyl)-4-fluorobenzene
- 1-Chloro-2-(3-chloropropyl)-3-fluorobenzene
- 1-Chloro-2-(3-chloropropyl)-6-fluorobenzene
Uniqueness: 1-Chloro-2-(3-chloropropyl)-5-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and physical properties. The presence of both chlorine and fluorine atoms provides distinct electronic effects that can be leveraged in various chemical transformations.
属性
分子式 |
C9H9Cl2F |
|---|---|
分子量 |
207.07 g/mol |
IUPAC 名称 |
2-chloro-1-(3-chloropropyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-3-4-8(12)6-9(7)11/h3-4,6H,1-2,5H2 |
InChI 键 |
YKELZBBVOQBFQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)Cl)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)




![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)

![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)
![Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13480030.png)


![2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B13480040.png)


